![molecular formula C5H8ClF2N B13346453 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluoro-2-azabicyclo[310]hexane hydrochloride is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by transition metals such as ruthenium (Ru) or cobalt (Co) to form the bicyclic structure . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve batch processes where the key synthetic step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This method allows for the production of the compound on a multigram scale, making it feasible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-azabicyclohexane derivatives, while reduction can produce partially or fully reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Wirkmechanismus
The mechanism of action of 6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Uniqueness
6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Eigenschaften
Molekularformel |
C5H8ClF2N |
|---|---|
Molekulargewicht |
155.57 g/mol |
IUPAC-Name |
6,6-difluoro-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-2-8-4(3)5;/h3-4,8H,1-2H2;1H |
InChI-Schlüssel |
NUJAJXBZUPQACZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2C1C2(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


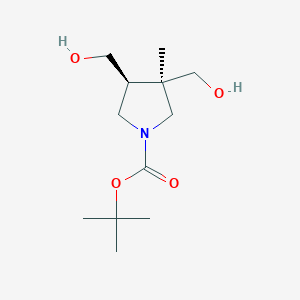
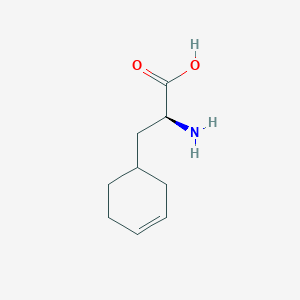
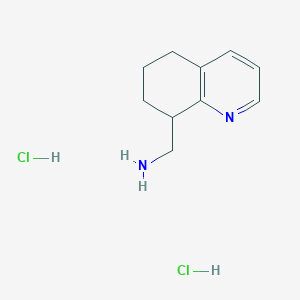

![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)


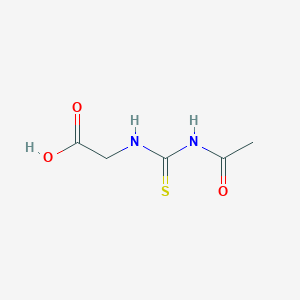
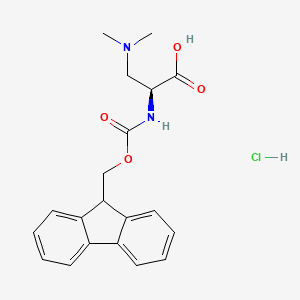
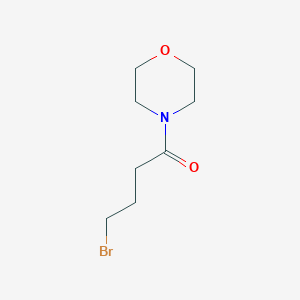
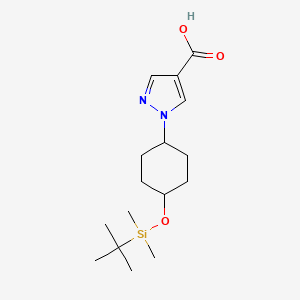
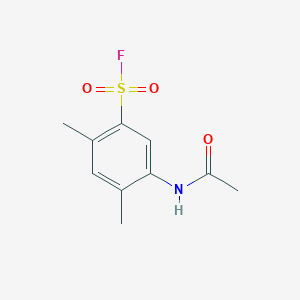
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
